8-methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-Methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure is distinguished by a methanesulfonyl (-SO₂CH₃) group at position 8 and a 2-phenoxyethyl substituent at position 2. The methanesulfonyl group likely enhances metabolic stability and solubility, while the phenoxyethyl moiety may influence receptor binding kinetics.
Properties
IUPAC Name |
8-methylsulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-25(22,23)18-9-7-16(8-10-18)14(20)19(15(21)17-16)11-12-24-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRPQOGUVOSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of the Spiro Core
Reaction of the spiro hydantoin with methanesulfonyl chloride (MsCl) in dichloromethane, catalyzed by triethylamine and DMAP, provides regioselective sulfonation at the less sterically hindered piperidine nitrogen. Typical conditions:
| Parameter | Value |
|---|---|
| MsCl equivalence | 1.2 eq |
| Base | Triethylamine (1.5 eq) |
| Catalyst | DMAP (0.1 eq) |
| Temperature | 25°C |
| Yield | 68–72% |
This method parallels the aryl sulfonylation reported for analogous spiro hydantoins. The product, 8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, is isolated via acid-base extraction and recrystallized from ethyl acetate.
Alkylation at Position 3 with Phenoxyethyl Group
The hydantoin nitrogen (position 3) requires activation for efficient phenoxyethylation.
Mitsunobu Coupling Strategy
Employing a Mitsunobu reaction with 2-phenoxyethanol and diethyl azodicarboxylate (DEAD) enables N-alkylation under mild conditions:
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Reagents : 2-Phenoxyethanol (1.5 eq), DEAD (1.3 eq), PPh₃ (1.3 eq)
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Solvent : THF, 0°C to 25°C
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Yield : 58% after column chromatography
This method circumvents the low nucleophilicity of the hydantoin nitrogen but requires strict anhydrous conditions.
Direct Alkylation via Phase-Transfer Catalysis
Alternative protocols utilize 2-phenoxyethyl bromide with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:
Yield improvements to 65% are achieved through microwave irradiation (100°C, 1 h).
Alternative Synthetic Routes
Tandem Spirocyclization-Functionalization
Recent advances propose introducing substituents during core formation. For instance, pre-functionalized 4-piperidone derivatives bearing methanesulfonyl groups undergo cyclocondensation with N-phenoxyethyl urea precursors. This one-pot method reduces step count but faces challenges in regiochemical control.
Enzymatic Resolution of Racemic Intermediates
Lipase-mediated kinetic resolution of racemic spiro intermediates enhances enantiopurity (>99% ee) for pharmaceutical applications. Candida antarctica lipase B (CAL-B) in MTBE selectively acetylates the (R)-isomer, enabling separation.
Challenges and Optimization
Regioselectivity in Sulfonation
Competitive sulfonation at the hydantoin nitrogen occurs when using excess MsCl (>1.5 eq). Computational studies (DFT) reveal the piperidine nitrogen’s higher nucleophilicity (Mulliken charge: −0.43 vs. −0.29 for hydantoin N).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
8-Methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications based on recent findings and case studies.
Chemical Properties and Structure
The compound features a complex spirocyclic structure that contributes to its biological activity. The presence of the methanesulfonyl group and the phenoxyethyl moiety enhances its solubility and receptor binding capabilities, making it a candidate for drug development.
Glycogen Phosphorylase Inhibition
One of the primary applications of this compound is as a glycogen phosphorylase inhibitor . Glycogen phosphorylase plays a crucial role in glucose metabolism and is a target for treating conditions like diabetes and obesity. Inhibiting this enzyme can help regulate blood sugar levels effectively.
Case Study : Research has shown that derivatives of this compound exhibit strong inhibitory effects on glycogen phosphorylase activity, leading to decreased glucose output from the liver in animal models. This suggests potential therapeutic benefits for managing diabetes .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies indicate that it may induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Case Study : A recent study demonstrated that treatment with this compound resulted in significant reductions in tumor size in xenograft models of breast cancer. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating its potential as an anticancer agent .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer’s disease.
Case Study : In vitro studies have shown that the compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s pathology. Additionally, it has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .
Summary of Applications
| Application Area | Mechanism of Action | Observed Effects |
|---|---|---|
| Glycogen Phosphorylase Inhibition | Inhibits glycogen phosphorylase activity | Decreased blood glucose levels |
| Anticancer Activity | Induces apoptosis via signaling modulation | Reduced tumor size in xenograft models |
| Neuroprotective Effects | Inhibits amyloid-beta aggregation; protects neurons | Protection against oxidative stress |
Mechanism of Action
The mechanism by which 8-methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative table of key analogs:
Key Observations :
- Methanesulfonyl vs. Sulfonyl Groups : Methanesulfonyl (SO₂CH₃) substituents, as in the target compound, confer better aqueous solubility compared to aromatic sulfonyl groups (e.g., 2-chlorophenylsulfonyl in ), which may improve bioavailability .
- Phenoxyethyl vs.
- Pyridinyl Substituents : Halogenated pyridinyl groups (e.g., 3-Cl-5-CF₃-pyridin-4-yl in ) enhance PHD isoform selectivity due to π-π stacking and hydrophobic interactions .
HIF Prolyl Hydroxylase (PHD) Inhibition
- Compounds with aromatic sulfonyl or pyridinyl substituents (e.g., ) exhibit potent PHD inhibition (IC₅₀ < 1 µM), promoting HIF-α stabilization for anemia treatment . The target compound’s methanesulfonyl group may mimic these effects but with reduced off-target interactions .
- Analogs lacking polar substituents (e.g., benzyl or phenethyl groups) show diminished activity due to poor enzyme binding .
Myelostimulation
- Derivatives with alkyl or small aryl groups (e.g., 8-ethyl or 3-propyl) demonstrate myelostimulatory effects by upregulating hematopoietic cytokines . The phenoxyethyl substituent in the target compound may retain this activity while reducing cytotoxicity.
Biological Activity
8-Methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirocyclic compound family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a prolyl hydroxylase (PHD) inhibitor, which is significant in the treatment of anemia and other conditions related to hypoxia.
Chemical Structure and Properties
The unique spirocyclic structure of this compound contributes to its distinct chemical properties and biological activities. The molecular formula is , and it features a complex arrangement that allows for specific interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 405.49 g/mol |
| CAS Number | 1021265-50-8 |
The biological activity of this compound primarily involves its role as an inhibitor of the prolyl hydroxylase domain (PHD) enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to low oxygen levels.
- Inhibition of PHD Enzymes : The compound binds to PHDs, preventing them from hydroxylating HIFs. This inhibition stabilizes HIFs, leading to increased erythropoietin (EPO) production and subsequent erythropoiesis (red blood cell production).
- Impact on Cellular Pathways : By modulating HIF pathways, the compound influences various cellular processes including angiogenesis (formation of new blood vessels), metabolism, and cell survival under hypoxic conditions.
Biological Activity Studies
Research has demonstrated the efficacy of this compound in various preclinical models:
- Efficacy in Anemia Treatment : Studies have shown that this compound significantly increases serum EPO levels in animal models, suggesting its potential as a therapeutic agent for anemia associated with chronic kidney disease or cancer treatments .
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile with minimal off-target effects when dosed appropriately .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Study on EPO Regulation : In a study involving mice subjected to hypoxic conditions, administration of the compound resulted in a marked increase in EPO levels compared to controls. This suggests its potential utility in managing anemia through enhanced erythropoiesis .
- Cancer Research : Research indicates that the compound may also exhibit anticancer properties by modulating tumor microenvironments through HIF stabilization .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other spirocyclic compounds:
| Compound | Biological Activity |
|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | PHD inhibitor with similar mechanisms |
| 8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Antimicrobial and anticancer properties |
Q & A
Q. What are the key considerations for optimizing the synthesis of 8-methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis of this spirocyclic compound requires precise control of reaction conditions. Critical parameters include:
- Temperature : Exothermic reactions (e.g., sulfonylation) may require cooling to prevent side products .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for nucleophilic substitutions to enhance reactivity .
- Purification : Column chromatography (silica gel, eluent ratios optimized via TLC) or recrystallization is essential to achieve >95% purity .
Methodology: Monitor intermediates via H NMR and LC-MS to confirm structural integrity at each step .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and measure concentration via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products using HPLC-MS .
Key factors: LogP (predicted ~2.8) influences membrane permeability; methanesulfonyl groups enhance aqueous solubility compared to bulkier substituents .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC determination .
- Cellular assays : Test cytotoxicity (MTT assay) and selectivity in cancer vs. normal cell lines (e.g., HEK293 vs. HeLa) .
Note: Prioritize targets based on structural analogs (e.g., triazaspiro compounds with anticonvulsant or antitumor activity) .
Advanced Research Questions
Q. How can conflicting data on biological activity between structural analogs be resolved?
Discrepancies (e.g., varying IC values for sulfonyl-substituted analogs) may arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF) may enhance target binding but reduce solubility .
- Assay conditions : Validate results across multiple models (e.g., recombinant enzymes vs. cell lysates) .
Methodology: Perform molecular docking (AutoDock Vina) to compare binding modes and SAR trends .
Q. What strategies address synthetic challenges in stereochemical control during spirocycle formation?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity in ring-closing steps .
- Analytical monitoring : Employ chiral HPLC (Chiralpak AD-H column) or F NMR to track stereopurity .
Example: highlights triethylamine as a base for minimizing racemization during sulfonylation .
Q. How can computational methods predict off-target interactions and toxicity?
- In silico profiling : Use SwissADME for bioavailability radar and ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
- MD simulations : Simulate ligand-receptor dynamics (GROMACS) to assess selectivity over related targets (e.g., hERG channel inhibition) .
Validation: Cross-reference predictions with high-content screening (HCS) in zebrafish models .
Q. What methodologies elucidate the compound’s degradation pathways under stressed conditions?
- Forced degradation : Expose to oxidative (HO), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions .
- Mechanistic analysis : Identify degradation products via LC-QTOF-MS and propose pathways (e.g., hydrolysis of the dione ring) .
Application: Stability data inform formulation strategies (e.g., lyophilization for parenteral use) .
Q. How can biophysical techniques validate target engagement and mechanism of action?
- SPR spectroscopy : Measure binding kinetics (k/k) to immobilized receptors .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding motifs .
Case study: used crystallography to confirm sulfonyl group interactions in a related triazaspiro compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
